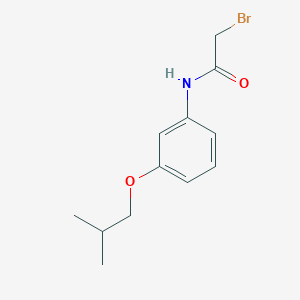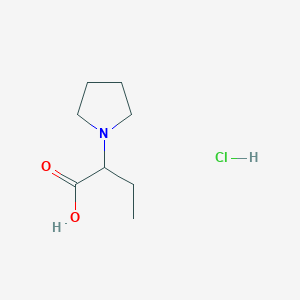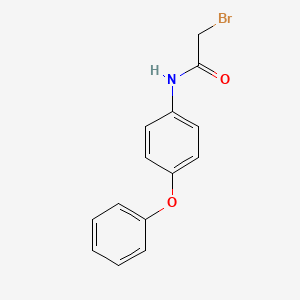![molecular formula C10H18ClNO B1389909 2-[(Bicyclo[2.2.1]hept-5-EN-2-ylmethyl)-amino]-ethanol hydrochloride CAS No. 1217645-89-0](/img/structure/B1389909.png)
2-[(Bicyclo[2.2.1]hept-5-EN-2-ylmethyl)-amino]-ethanol hydrochloride
Descripción general
Descripción
2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol hydrochloride is a chemical compound with a bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic framework, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with bicyclo[2.2.1]hept-5-en-2-one as the starting material.
Reduction: The starting material undergoes a reduction reaction to form bicyclo[2.2.1]hept-5-en-2-ylmethylamine.
Nucleophilic Substitution: The amine group is then reacted with ethylene oxide to form 2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol.
Acidification: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce new substituents to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: New derivatives with different substituents introduced at specific positions.
Aplicaciones Científicas De Investigación
2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activity, making it useful in drug discovery and development.
Medicine: It could be explored for its therapeutic properties in treating various diseases.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]hept-5-en-2-one: A closely related compound with a similar bicyclic structure.
2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol: The parent compound without the hydrochloride salt.
Uniqueness: 2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol hydrochloride is unique due to its specific amino and hydroxyl functional groups, which contribute to its distinct chemical properties and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enylmethylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c12-4-3-11-7-10-6-8-1-2-9(10)5-8;/h1-2,8-12H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXJOXNWWPDRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1389826.png)
![3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389827.png)
![2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389828.png)
![3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389829.png)



![2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389834.png)
![Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389835.png)
![4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389838.png)
![3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide](/img/structure/B1389839.png)

![Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1389843.png)
![Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389844.png)
